molecular formula C20H15N3O3S B3598267 N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide

Cat. No.: B3598267
M. Wt: 377.4 g/mol
InChI Key: BGYNPULFBUVRAT-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The process can be carried out using neat methods, stirring without solvent, or fusion techniques. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Chemical Reactions Analysis

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine, phenacyl bromide, and elemental sulfur . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclo condensation of cyanoacetamide derivatives with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide can be compared with other similar thiophene derivatives, such as Tipepidine, Tiquizium Bromides, and Tioconazole . These compounds share similar structural features but differ in their specific applications and therapeutic properties. For instance, while Tipepidine is used as an antitussive agent, Tioconazole is an antifungal agent . The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12-6-7-13(2)16(8-12)18-11-27-20(17(18)10-21)22-19(24)14-4-3-5-15(9-14)23(25)26/h3-9,11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNPULFBUVRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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